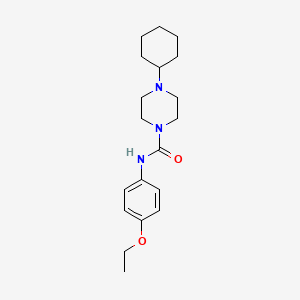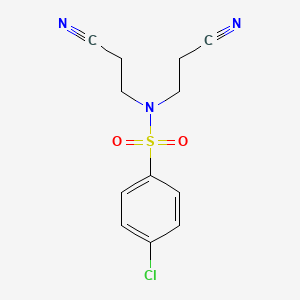![molecular formula C24H23ClN4O3 B4559366 6-amino-4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4559366.png)
6-amino-4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Overview
Description
6-amino-4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a useful research compound. Its molecular formula is C24H23ClN4O3 and its molecular weight is 450.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 450.1458683 g/mol and the complexity rating of the compound is 725. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
Pyranopyrazole derivatives have been extensively studied for their corrosion inhibition properties. In particular, derivatives like AMPC and ACPC showed significant inhibition efficiency for mild steel corrosion in HCl solution. These compounds exhibit mixed-type inhibition, adhering to the Langmuir adsorption isotherm, which suggests a strong adsorption onto the metal surface and potential as effective corrosion inhibitors in industrial applications (Yadav et al., 2016).
Antimicrobial Agents
The synthesis of novel Schiff bases and their antimicrobial activities have been a focus, with compounds demonstrating excellent activity against various microorganisms. This indicates a potential application of such derivatives in pharmaceutical research, particularly in developing new antimicrobial agents (Puthran et al., 2019).
Structural and Optical Properties
Studies on the structural and optical properties of pyranopyrazole derivatives have revealed their potential in material science, particularly in the development of thin films with specific photovoltaic and electronic properties. These findings open avenues for their application in electronic devices and solar cells (Zeyada et al., 2016).
Antimicrobial and Antioxidant Activities
Further research into pyrazolopyranopyrimidinones and pyrazolopyranooxazinones as antimicrobial agents has shown potent activity, highlighting the potential of these compounds in the development of new antimicrobial and antioxidant therapies (El-ziaty et al., 2016).
Dielectric Properties
The dielectric properties of certain pyranopyrazole derivatives have been studied, demonstrating their potential in electronic and photonic applications. Such materials could be significant for the fabrication of devices requiring specific dielectric behaviors (Zeyada et al., 2016).
Green Chemistry Applications
The use of isonicotinic acid as a dual and biological organocatalyst for the synthesis of pyranopyrazoles represents an application of green chemistry principles, suggesting a sustainable approach to chemical synthesis (Zolfigol et al., 2013).
Properties
IUPAC Name |
6-amino-4-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O3/c1-3-6-18-22-21(16(12-26)23(27)32-24(22)29-28-18)14-9-10-19(20(11-14)30-2)31-13-15-7-4-5-8-17(15)25/h4-5,7-11,21H,3,6,13,27H2,1-2H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGFYMQQWVCWMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OCC4=CC=CC=C4Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2,4-dimethylphenyl)carbamothioyl]-3,5-dimethoxybenzamide](/img/structure/B4559289.png)
![N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide](/img/structure/B4559295.png)
![[1-(3,4-Difluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl](3-pyridylmethyl)amine](/img/structure/B4559311.png)
![3-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4559344.png)
![3-(4-bromophenyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4559349.png)
![N-(4-{[2-(trifluoromethyl)-4-quinazolinyl]amino}phenyl)acetamide](/img/structure/B4559357.png)

![6-methyl-3-oxo-N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B4559374.png)
![N-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE](/img/structure/B4559385.png)

![N-[4-(1,3-benzothiazol-2-ylthio)-3-chlorophenyl]-2-chlorobenzamide](/img/structure/B4559398.png)
![methyl 2-({[(3,4-dichlorobenzyl)amino]carbonothioyl}amino)-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4559401.png)
![({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)acetic acid](/img/structure/B4559407.png)
